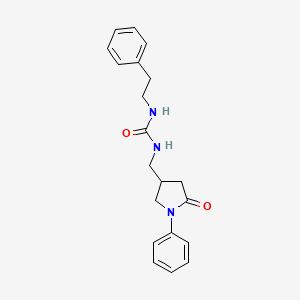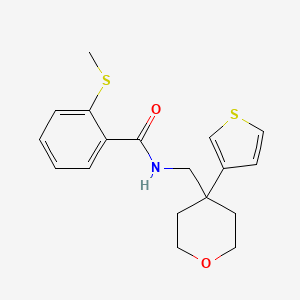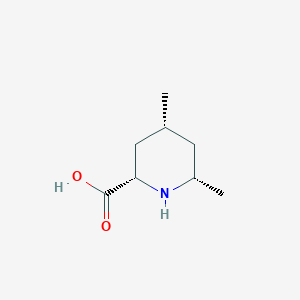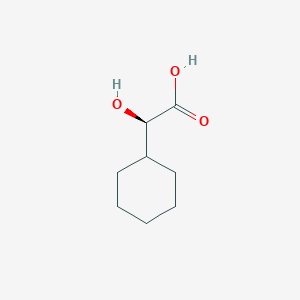
(R)-(-)-Hexahydromandelic acid
描述
®-(-)-Hexahydromandelic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is an enantiomer of hexahydromandelic acid, characterized by its specific three-dimensional arrangement, which imparts unique properties and reactivity. This compound is often utilized in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.
作用机制
Mode of Action
The compound’s mechanism of action involves its ability to undergo stereoselective reactions, leading to the formation of specific enantiomers with high optical purity . This enables researchers to access enantiomerically pure compounds, which can be crucial in the development of pharmaceuticals and other chemical products.
生化分析
Biochemical Properties
It is known to function as a chiral building block in organic synthesis
Molecular Mechanism
The molecular mechanism of ®-(-)-Hexahydromandelic acid involves its ability to undergo stereoselective reactions, leading to the formation of specific enantiomers with high optical purity
准备方法
Synthetic Routes and Reaction Conditions
®-(-)-Hexahydromandelic acid can be synthesized through several methods. One common approach involves the reduction of mandelic acid using hydrogenation techniques. This process typically employs a chiral catalyst to ensure the production of the desired enantiomer. Another method involves the use of asymmetric synthesis, where chiral auxiliaries or catalysts are used to direct the formation of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-(-)-Hexahydromandelic acid often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The choice of catalyst, temperature, and pressure are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
®-(-)-Hexahydromandelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form alcohols.
Substitution: The hydroxyl group in ®-(-)-Hexahydromandelic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-(-)-Hexahydromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: ®-(-)-Hexahydromandelic acid is used in the production of fine chemicals and as a precursor for various industrial processes.
相似化合物的比较
Similar Compounds
Mandelic acid: A related compound with similar chemical structure but different stereochemistry.
Hexahydromandelic acid: The racemic mixture of both enantiomers.
Phenylglycolic acid: Another structurally similar compound with different functional groups.
Uniqueness
®-(-)-Hexahydromandelic acid is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its racemic mixture or other similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical properties.
属性
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPWAPIJGSANI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53585-93-6 | |
| Record name | (2R)-2-cyclohexyl-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![2-(Piperidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B3012581.png)
![3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine](/img/structure/B3012582.png)
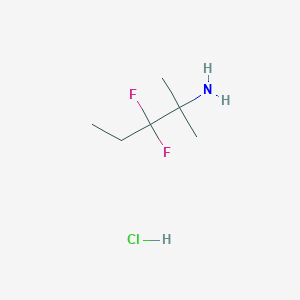
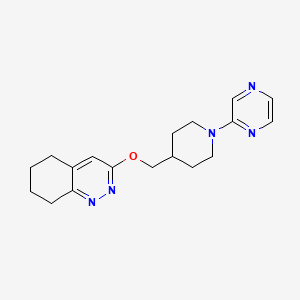
![N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B3012589.png)
![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
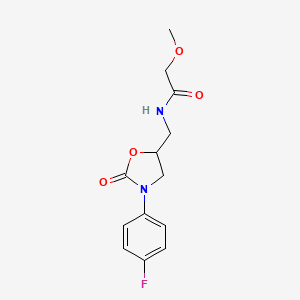

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3012598.png)
